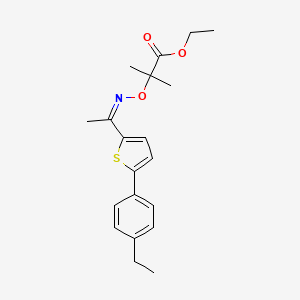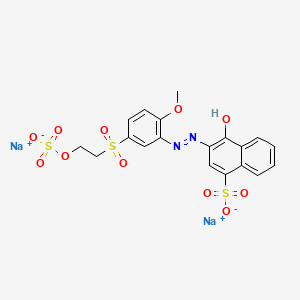
2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound is derived from 2-pyridinecarboxaldehyde and has a cyclohexylcarbamoyl group attached to the oxime moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime typically involves the reaction of 2-pyridinecarboxaldehyde with cyclohexyl isocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxime. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The cyclohexylcarbamoyl group may enhance the binding affinity and specificity of the compound for its targets. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Pyridinecarboxaldehyde: The parent compound without the oxime and cyclohexylcarbamoyl groups.
Cyclohexyl isocyanate: The precursor used in the synthesis of the compound.
Other oximes: Compounds with similar oxime functional groups but different substituents.
Uniqueness
2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime is unique due to the presence of both the oxime and cyclohexylcarbamoyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
102206-44-0 |
|---|---|
分子式 |
C13H17N3O2 |
分子量 |
247.29 g/mol |
IUPAC名 |
[(E)-pyridin-2-ylmethylideneamino] N-cyclohexylcarbamate |
InChI |
InChI=1S/C13H17N3O2/c17-13(16-11-6-2-1-3-7-11)18-15-10-12-8-4-5-9-14-12/h4-5,8-11H,1-3,6-7H2,(H,16,17)/b15-10+ |
InChIキー |
KXQHUPMHJCYLMC-XNTDXEJSSA-N |
異性体SMILES |
C1CCC(CC1)NC(=O)O/N=C/C2=CC=CC=N2 |
正規SMILES |
C1CCC(CC1)NC(=O)ON=CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















